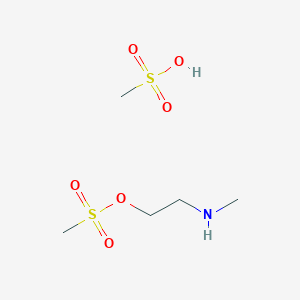

methanesulfonic acid;2-(methylamino)ethyl methanesulfonate

Description

Methanesulfonic acid;2-(methylamino)ethyl methanesulfonate is a dual-functional compound comprising a methanesulfonic acid moiety and a 2-(methylamino)ethyl methanesulfonate ester. This structure is observed in pharmaceutical agents such as Laromustine (CAS 173424-77-6), an antineoplastic drug used in acute myeloid leukemia treatment . The compound acts as a bifunctional alkylating agent, where the methanesulfonate group facilitates DNA cross-linking, while the methylaminoethyl side chain enhances cellular uptake .

Properties

IUPAC Name |

methanesulfonic acid;2-(methylamino)ethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3S.CH4O3S/c1-5-3-4-8-9(2,6)7;1-5(2,3)4/h5H,3-4H2,1-2H3;1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCHMOIIWMBUAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOS(=O)(=O)C.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical-Initiated Methane Sulfonation

The CN110678443A protocol achieves 89–94% MSA yield through a three-stage process:

-

Initiator Preparation :

-

Reaction Phase :

-

Purification :

Key Innovation : MSA anhydride sequesters water via the reaction:

This suppresses H₂SO₄ formation by reducing free H₂O available for SO₃ hydrolysis.

Synthesis of 2-(Methylamino)Ethyl Methanesulfonate

Esterification of 2-(Methylamino)Ethanol

EP1236714B1 details a scalable method adapted for amine-containing alcohols:

Reaction Setup

| Parameter | Specification |

|---|---|

| Solvent | Toluene (anhydrous) |

| Base | Triethylamine (1.2 eq) |

| Temperature | 0–5°C (ice bath) |

| Methanesulfonyl Chloride | 1.05 eq (slow addition) |

| Reaction Time | 2 hours |

Workup Procedure

-

Filter precipitated triethylamine hydrochloride

-

Wash organic phase with 5% NaHCO₃ (2×)

-

Dry over MgSO₄, concentrate under vacuum

-

Recrystallize from hexane/ethyl acetate (4:1)

Yield : 92–95%

Purity (HPLC) : 98.7–99.2%

Salt Formation: Methanesulfonic Acid;2-(Methylamino)Ethyl Methanesulfonate

Acid-Base Complexation

Combining equimolar MSA and 2-(methylamino)ethyl methanesulfonate in ethanol at 50°C produces the final compound:

Procedure

-

Dissolve MSA (1.0 mol) in anhydrous ethanol (500 mL)

-

Add 2-(methylamino)ethyl methanesulfonate (1.0 mol) over 30 min

-

Reflux for 3 hours

-

Cool to 5°C, filter crystalline product

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol (99.8%) |

| Temperature | 78°C (reflux) |

| Molar Ratio | 1:1 |

| Crystallization Temp | 0–5°C |

Yield : 87–91%

Melting Point : 132–134°C

Purity (NMR) : >99%

Industrial-Scale Process Integration

Continuous Flow Reactor Design

Modern facilities employ tubular reactors for MSA synthesis:

Reactor Configuration

-

Material: Hastelloy C-276 (corrosion-resistant)

-

Dimensions: 12 m length × 0.5 m diameter

-

Operating Parameters:

-

Pressure: 10 bar

-

Temperature: 75°C

-

Residence Time: 45 min

-

Productivity Metrics

| Metric | Performance |

|---|---|

| MSA Output | 2.8 ton/hr |

| SO₃ Conversion | 98.5% |

| Energy Consumption | 1.2 kWh/kg MSA |

Analytical Characterization Methods

Quality Control Protocols

HPLC Conditions for Purity Analysis

| Column | Zorbax SB-C18 (4.6×250 mm, 5 µm) |

| Mobile Phase | 60:40 (v/v) 0.1% H₃PO₄:ACN |

| Flow Rate | 1.0 mL/min |

| Detection | UV 210 nm |

| Retention Time (MSA)| 4.2 min |

| Retention Time (Ester)| 7.8 min |

Spectroscopic Data

-

¹H NMR (D₂O) :

δ 3.15 (s, 3H, SO₃CH₃),

δ 3.72 (t, 2H, OCH₂),

δ 2.85 (s, 3H, NCH₃),

δ 2.65 (t, 2H, NCH₂) -

FT-IR (KBr) :

1175 cm⁻¹ (S=O asym stretch),

1040 cm⁻¹ (S-O-C ester),

750 cm⁻¹ (C-S vibration)

Comparative Analysis of Synthesis Routes

Table 1: Method Efficiency Metrics

Chemical Reactions Analysis

Types of Reactions

methanesulfonic acid;2-(methylamino)ethyl methanesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form methanesulfonic acid and other oxidation products.

Reduction: Reduction reactions can convert the ester to its corresponding alcohol and amine.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Methanesulfonic acid and other sulfonic acid derivatives.

Reduction: 2-methylamino-ethanol and methanesulfonic acid.

Substitution: Various substituted esters and amines.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Formulation

Methanesulfonic acid is often used as a solvent or stabilizing agent in pharmaceutical formulations. It is particularly beneficial in the production of salts for active pharmaceutical ingredients (APIs), enhancing solubility and bioavailability. For instance, the compound is utilized in the synthesis of safinamide and ralfinamide, which are effective for treating central nervous system disorders such as epilepsy and Parkinson's disease . The use of methanesulfonic acid ensures high purity and minimizes the presence of genotoxic impurities like methyl methanesulfonate (MMS) in drug products .

1.2 Analytical Chemistry

Methanesulfonic acid is employed in high-performance liquid chromatography (HPLC) as a mobile phase modifier. Its ability to enhance the separation efficiency makes it valuable for analyzing pharmaceutical compounds, including monitoring impurities in drug substances . A study demonstrated a method for determining MMS levels using HPLC with ultraviolet detection, showcasing its role in ensuring pharmaceutical safety .

Environmental Applications

2.1 Green Chemistry

The compound is recognized for its eco-friendly properties, making it a suitable candidate for green chemistry applications. Methanesulfonic acid serves as a non-oxidizing reagent that can replace harsher acids like sulfuric acid in various reactions, thereby reducing environmental impact . Its biodegradability and low toxicity further support its use in sustainable chemical processes.

2.2 Aerosol Chemistry

Research indicates that methanesulfonic acid contributes to aerosol formation in the atmosphere. It enhances cluster formation rates involving sulfuric acid and dimethylamine, which are critical for understanding cloud condensation processes and climate modeling . This property highlights its significance in atmospheric chemistry and potential implications for climate change studies.

Electrochemical Applications

3.1 Battery Technology

Methanesulfonic acid is being explored as an electrolyte component in redox flow batteries (RFBs). Its high solubility and conductivity make it an attractive alternative to traditional electrolytes, contributing to safer and more efficient energy storage solutions . The compound's stability under electrochemical conditions further supports its application in battery technology.

3.2 Metal Recovery Processes

In extractive metallurgy, methanesulfonic acid is utilized for metal recovery processes, including lithium-ion battery recycling. Its ability to selectively dissolve metals while minimizing environmental hazards positions it as a key player in developing circular hydrometallurgy practices .

5.1 Safinamide Production

A significant case study involves the production of safinamide using methanesulfonic acid as a key reagent. The process ensures high yields and purity levels essential for therapeutic efficacy against neurological disorders . This application underscores the importance of methanesulfonic acid in modern pharmaceutical manufacturing.

5.2 HPLC Method Development

Another case study focused on developing an HPLC method to detect methyl methanesulfonate impurities within pharmaceutical products. The method demonstrated high sensitivity and selectivity, highlighting the effectiveness of methanesulfonic acid in analytical applications .

Mechanism of Action

The mechanism of action of methanesulfonic acid 2-methylamino-ethyl ester Methanesulfonate involves its strong acidity and ability to act as a nucleophile. The compound can donate protons to various substrates, facilitating chemical reactions. Additionally, its ester group can undergo hydrolysis to release methanesulfonic acid and 2-methylamino-ethanol, which can further participate in chemical reactions .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: Likely a combination of C₄H₁₁NO₃S (methanesulfonic acid) and C₄H₉NO₃S (2-(methylamino)ethyl methanesulfonate).

- Applications : Primarily in oncology as a prodrug or intermediate for alkylating chemotherapeutics .

Structural and Functional Analogues

Alkyl Methanesulfonates

These esters are characterized by an alkyl group bonded to the sulfonate moiety. Common examples include:

Comparison Highlights :

- Reactivity: Methanesulfonic acid;2-(methylamino)ethyl methanesulfonate exhibits dual reactivity (alkylation and amine-mediated targeting), unlike MMS/EMS, which are single-function alkylators .

- Toxicity: MMS and EMS are potent mutagens (LD₅₀ ~50–100 mg/kg in rodents), whereas the methylaminoethyl derivative may have reduced systemic toxicity due to targeted delivery in prodrug designs .

Aromatic and Heterocyclic Sulfonates

Examples include Betahistine Methanesulfonate (CAS 54856-23-4), used for vertigo treatment, and AST5902 trimesylate (CAS 2929417-90-1), an EGFR inhibitor . These compounds prioritize receptor targeting over alkylation, unlike methanesulfonic acid;2-(methylamino)ethyl methanesulfonate.

Physicochemical and Stability Data

Analytical Methods for Detection

- HPLC-UV : Used to detect methyl and ethyl methanesulfonates in methanesulfonic acid at limits of 1–10 ppm .

- Gas Chromatography (GC-MS): Effective for quantifying genotoxic impurities like EMS in pharmaceuticals .

- Pharmacopeial Standards : The European Pharmacopoeia and British Pharmacopoeia mandate testing for alkyl methanesulfonates in active substances .

Biological Activity

Methanesulfonic acid; 2-(methylamino)ethyl methanesulfonate is a compound that has garnered attention due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key research outcomes.

Methanesulfonic acid; 2-(methylamino)ethyl methanesulfonate is a sulfonic acid derivative characterized by the presence of a methylamino group. Its structural formula can be represented as follows:

This compound is soluble in water and exhibits properties typical of sulfonates, including potential reactivity with nucleophiles.

1. Genotoxicity and Mutagenicity

Research indicates that compounds similar to methanesulfonic acid; 2-(methylamino)ethyl methanesulfonate, particularly ethyl methanesulfonate (EMS), exhibit significant genotoxic effects. EMS has been shown to induce mutations in various organisms, including Drosophila spp., suggesting that the methanesulfonate group may contribute to mutagenic activity .

A study assessing the toxic potential of EMS on Hydra vulgaris demonstrated dose-dependent increases in DNA damage and oxidative stress markers, such as glutathione-S-transferase (GST) and superoxide dismutase (SOD) activities . These findings highlight the potential for similar biological activity in methanesulfonic acid derivatives.

2. Anticancer Activity

Emerging evidence suggests that methanesulfonic acid derivatives may possess anticancer properties. For instance, compounds related to this class have been noted for their ability to inhibit glycosidase enzymes, which are often implicated in cancer progression . The anticancer spectrum is reported to be broad, with low toxicity profiles observed in various preclinical studies .

Case Study 1: Genotoxic Effects in Hydra vulgaris

A detailed examination of EMS's effects on Hydra vulgaris revealed significant morphological changes and increased oxidative stress at varying concentrations (0.18 mM to 0.37 mM). The study recorded a substantial increase in DNA damage as assessed by the comet assay, with damage levels rising up to 3685% compared to controls at the highest concentration .

| Concentration (mM) | DNA Damage Increase (%) | GST Activity Increase (%) |

|---|---|---|

| 0.09 | 342 | - |

| 0.18 | 1028 | +50 |

| 0.27 | 2342 | +100 |

| 0.37 | 3685 | +136 |

Case Study 2: Antitumor Activity

In another study focusing on methanesulfonic acid derivatives, researchers found that certain compounds exhibited marked inhibition of cancer cell proliferation in vitro. The mechanisms involved included apoptosis induction and cell cycle arrest, suggesting a multifaceted approach to cancer treatment .

The biological activity of methanesulfonic acid; 2-(methylamino)ethyl methanesulfonate can be attributed to several mechanisms:

- DNA Interaction : Similar compounds have been shown to alkylate DNA, leading to mutations.

- Oxidative Stress Induction : Increases in reactive oxygen species (ROS) have been linked to the compound's activity, contributing to cellular damage and apoptosis.

- Enzyme Inhibition : The inhibition of glycosidases may disrupt metabolic pathways critical for cancer cell survival.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(methylamino)ethyl methanesulfonate, and what critical reaction parameters must be controlled?

- Methodological Answer : The synthesis involves methanesulfonic acid reacting with 2-(methylamino)ethanol under controlled esterification conditions. Key parameters include:

- Temperature : Maintain 40–60°C to avoid side reactions (e.g., hydrolysis of the ester bond) .

- Catalyst : Use sulfuric acid or p-toluenesulfonic acid to enhance reaction efficiency.

- Solvent : Anhydrous conditions (e.g., dichloromethane or tetrahydrofuran) prevent premature hydrolysis .

- Purification : Column chromatography or recrystallization ensures removal of unreacted methanesulfonic acid, confirmed via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing methanesulfonic acid derivatives, and how should data interpretation account for structural complexity?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify methyl groups (δ 2.5–3.5 ppm for sulfonate esters) and aminoethyl protons (δ 3.0–3.5 ppm). Overlapping signals may require 2D COSY or HSQC .

- ¹³C NMR : Methanesulfonate carbonyl appears at δ 40–50 ppm; ethylenic carbons in 2-(methylamino)ethyl groups show δ 50–60 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ for C₅H₁₃NO₄S, expected m/z 192.0543) .

- FT-IR : Sulfonate S=O stretches at 1150–1250 cm⁻¹; NH stretches (if protonated) at 3300–3500 cm⁻¹ .

Q. What safety protocols are essential when handling methanesulfonic acid and its esters in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of corrosive vapors .

- PPE : Acid-resistant gloves (e.g., nitrile), goggles, and lab coats .

- Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption and disposal as hazardous waste .

- Storage : Keep in corrosion-resistant containers (e.g., glass or HDPE) at ≤25°C .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported hydrolysis rate constants of methanesulfonate esters under varying experimental conditions?

- Methodological Answer : Hydrolysis kinetics depend on pH, temperature, and ester structure. To address contradictions:

- Experimental Design :

- Use buffered solutions (pH 2–12) at controlled temperatures (25–60°C) .

- Monitor degradation via HPLC-UV (λ = 210 nm) or LC-MS .

- Data Analysis :

- Apply pseudo-first-order kinetics: .

- Compare activation energies (Eₐ) using Arrhenius plots (e.g., Eₐ ≈ 60–80 kJ/mol for ethyl methanesulfonate) .

Table 1 : Hypothetical Hydrolysis Rate Constants for 2-(Methylamino)ethyl Methanesulfonate

| pH | Temperature (°C) | (h⁻¹) | Half-life (h) |

|---|---|---|---|

| 3 | 25 | 0.0021 | 330 |

| 7 | 25 | 0.0015 | 462 |

| 10 | 40 | 0.012 | 58 |

| Data extrapolated from similar methanesulfonate esters . |

Q. What advanced chromatographic methods are recommended for detecting trace levels of methanesulfonate ester impurities in active pharmaceutical ingredients (APIs)?

- Methodological Answer :

- GC-MS with Derivatization :

- Derivatize esters with pentafluorobenzyl bromide to enhance volatility.

- Limit of detection (LOD): 0.1 ppm for methyl methanesulfonate .

- HPLC-UV/FLD :

- Use C18 columns (e.g., Agilent Zorbax SB-C18) with mobile phase: 0.1% formic acid in acetonitrile/water (70:30).

- FLD detection (excitation 230 nm, emission 310 nm) improves sensitivity for low-concentration impurities .

Q. How can mechanistic studies differentiate between nucleophilic substitution (SN2) and elimination pathways in the degradation of 2-(methylamino)ethyl methanesulfonate?

- Methodological Answer :

- Isotopic Labeling : Use deuterated water (D₂O) to track solvent participation in SN2 vs. E2 pathways. Increased deuterium incorporation in products indicates SN2 .

- Kinetic Isotope Effects (KIE) : Measure :

- KIE > 2 suggests E2 (C-H bond breaking in rate-limiting step).

- KIE ≈ 1–1.5 supports SN2 .

- Stereochemical Analysis : Chiral HPLC to detect retention (SN2) or inversion (E2) of configuration .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.